molecular formula C10H12N2O3 B12428118 L-Kynurenine-d4-1

L-Kynurenine-d4-1

Cat. No.: B12428118
M. Wt: 212.24 g/mol
InChI Key: YGPSJZOEDVAXAB-FCDGGRDXSA-N
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Description

L-Kynurenine-d4-1 is a deuterated compound of L-Kynurenine, which is a key intermediate in the breakdown pathway of tryptophan. L-Kynurenine is a substrate of enzymes such as kynureninase, kynurenine 3-monooxygenase, and kynurenine aminotransferase, and is associated with the suppression of antitumor immune responses . This compound is used primarily in research settings to study the metabolism and biological effects of L-Kynurenine.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Kynurenine-d4-1 can be synthesized through the deuteration of L-Kynurenine. The process involves the incorporation of deuterium atoms into the L-Kynurenine molecule. This can be achieved by using deuterated reagents or solvents during the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-Kynurenine-d4-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. The incorporation of deuterium atoms allows for more accurate quantification and analysis of L-Kynurenine in various biological samples .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

212.24 g/mol

IUPAC Name

(2S)-2-amino-4-(2-amino-3,4,5,6-tetradeuteriophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,2D,3D,4D

InChI Key

YGPSJZOEDVAXAB-FCDGGRDXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C[C@@H](C(=O)O)N)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Origin of Product

United States

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